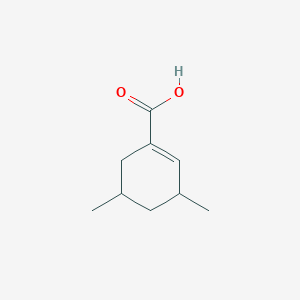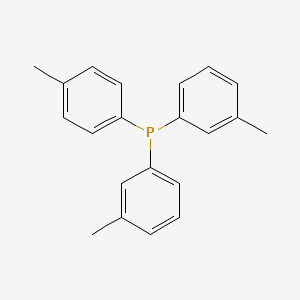
Bis(3-methylphenyl)-(4-methylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylphenyl)-(4-methylphenyl)phosphane is an organophosphorus compound characterized by the presence of three phenyl groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl)-(4-methylphenyl)phosphane typically involves the reaction of phosphorus trichloride with 3-methylphenyl and 4-methylphenyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
PCl3+2C6H4(CH3)MgBr+C6H4(CH3)MgCl→P(C6H4(CH3))3+3MgCl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylphenyl)-(4-methylphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups can be replaced by other substituents.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Coordination: Transition metal salts like palladium chloride and platinum chloride are used to form coordination complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Bis(3-methylphenyl)-(4-methylphenyl)phosphane has several applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of Bis(3-methylphenyl)-(4-methylphenyl)phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers. This coordination facilitates various catalytic processes, including bond formation and cleavage reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the methyl substituents on the phenyl rings.
Bis(3-methylphenyl)phenylphosphine: Similar but with only two 3-methylphenyl groups and one phenyl group.
Bis(4-methylphenyl)phenylphosphine: Similar but with two 4-methylphenyl groups and one phenyl group.
Uniqueness
Bis(3-methylphenyl)-(4-methylphenyl)phosphane is unique due to the presence of both 3-methylphenyl and 4-methylphenyl groups, which can influence its steric and electronic properties. This unique structure can enhance its reactivity and selectivity in catalytic applications compared to other similar compounds.
Properties
CAS No. |
35123-59-2 |
|---|---|
Molecular Formula |
C21H21P |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
bis(3-methylphenyl)-(4-methylphenyl)phosphane |
InChI |
InChI=1S/C21H21P/c1-16-10-12-19(13-11-16)22(20-8-4-6-17(2)14-20)21-9-5-7-18(3)15-21/h4-15H,1-3H3 |
InChI Key |
ZCEFWXPOSWTCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
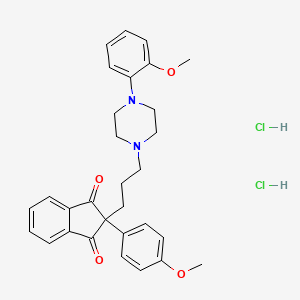
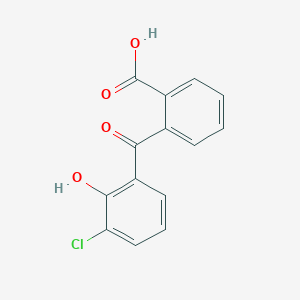
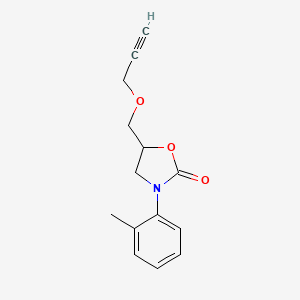
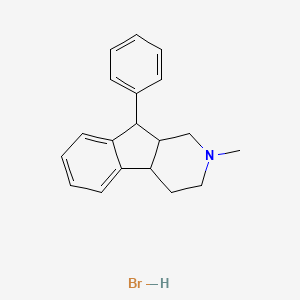
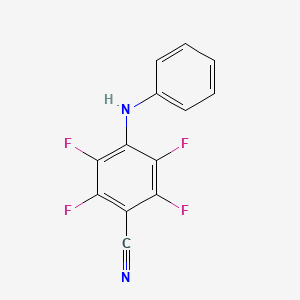
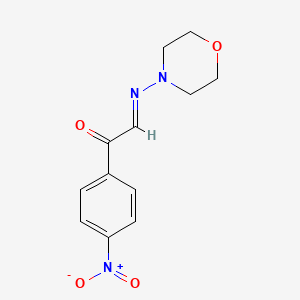
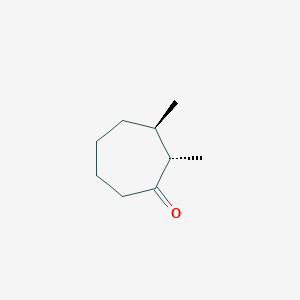
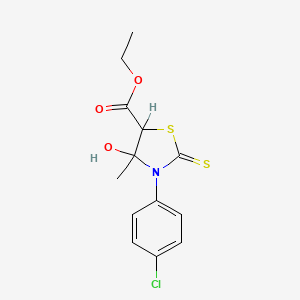
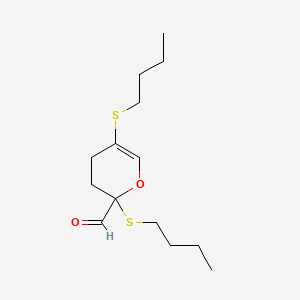
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)

